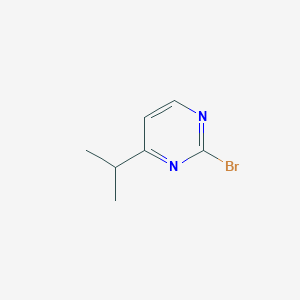
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound belonging to the benzodiazole family This compound is characterized by a bromomethyl group attached to a benzodiazole ring, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzodiazole aldehydes and carboxylic acids.
Reduction: The major product is 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is used as a building block for the synthesis of more complex molecules. Its bromomethyl group is a versatile functional group that can be modified to introduce various substituents.
Biology
In biological research, this compound can be used to study the effects of benzodiazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in certain chemical reactions.
Uniqueness
The presence of the bromomethyl group in 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one makes it particularly reactive in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity, combined with the stability of the benzodiazole ring, makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
155821-68-4 |
|---|---|
Fórmula molecular |
C10H11BrN2O |
Peso molecular |
255.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



